4-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide
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Overview
Description
4-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide is a complex organic compound that features a unique combination of pyrazole, thiazole, and thiophene rings. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmacologically active compounds. The presence of these rings in a single molecule makes this compound a compound of significant interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the formation of the pyrazole ring, followed by the construction of the thiazole ring, and finally the thiophene ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as crystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a fully saturated compound. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups, into the molecule.
Scientific Research Applications
4-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyrazole, thiazole, and thiophene rings.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer research.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes, receptors, or other proteins, modulating their activity. For example, the thiazole ring might bind to a metal ion in an enzyme’s active site, inhibiting its function. The pyrazole ring could interact with a receptor, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)ethyl)benzamide
- 4-methyl-2-thiophenecarboxamide
- 2-(1H-pyrazol-1-yl)thiazole
Uniqueness
4-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide is unique due to the combination of three different heterocyclic rings in a single molecule. This structural complexity provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c1-10-7-12(20-8-10)13(19)15-5-3-11-9-21-14(17-11)18-6-2-4-16-18/h2,4,6-9H,3,5H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAYSDZRHHSFCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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